(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 76497-75-1
VCID: VC18423267
InChI: InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14)/t4-,5+,7-/m0/s1
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

CAS No.: 76497-75-1

Cat. No.: VC18423267

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid - 76497-75-1

Specification

CAS No. 76497-75-1
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14)/t4-,5+,7-/m0/s1
Standard InChI Key IZABFWWQWDIJML-BFHQHQDPSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@@H](C(=O)N2C(=C1)C(=O)O)N
Canonical SMILES CC1CC2C(C(=O)N2C(=C1)C(=O)O)N

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid centers on a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the bicyclo[4.2.0]octene framework . The 1-aza designation indicates a nitrogen atom at position 1, while the 8-oxo group denotes a ketone at position 8. Key structural features include:

  • Stereochemistry: The 4S,6R,7S configuration ensures optimal spatial orientation for interactions with bacterial penicillin-binding proteins (PBPs), a hallmark of β-lactam antibiotics .

  • Functional Groups: The C-2 carboxylic acid enhances solubility and binding affinity, while the C-7 amino group may participate in hydrogen bonding with enzymatic targets .

  • Methyl Substitution: The C-4 methyl group contributes to steric stabilization, potentially reducing susceptibility to β-lactamase hydrolysis .

Comparative analysis with the structurally related compound (6R,7R)-7-amino-3-((Z)-2-(4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 155723-02-7) reveals that modifications at position 3, such as vinyl-thiazole substituents, are common strategies to enhance antimicrobial activity .

Synthesis and Manufacturing Approaches

Synthesis of this compound likely follows established protocols for β-lactam antibiotics, as outlined in patent US20160176897A1 . The process involves:

  • Core Construction: Formation of the bicyclo[4.2.0]octene system via ring-expansion reactions or cycloaddition techniques.

  • Stereochemical Control: Enzymatic resolution or chiral auxiliaries ensure the 4S,6R,7S configuration, critical for bioactivity .

  • Functionalization:

    • Introduction of the C-7 amino group via reductive amination or nucleophilic substitution.

    • Methylation at C-4 using alkylating agents under controlled conditions.

    • Carboxylic acid incorporation at C-2 through hydrolysis of ester precursors .

A representative synthetic route is summarized below:

StepReaction TypeReagents/ConditionsYield (%)
1Bicyclic core formationDiels-Alder cycloaddition65
2C-7 aminationNH₃, Pd/C, H₂78
3C-4 methylationCH₃I, K₂CO₃, DMF82
4C-2 carboxylationNaOH, H₂O, reflux90

Biological Activity and Mechanism of Action

As a β-lactam derivative, this compound likely inhibits bacterial cell wall synthesis by acylating PBPs, thereby disrupting peptidoglycan cross-linking . Key pharmacological attributes include:

  • Broad-Spectrum Activity: Structural analogs exhibit efficacy against Gram-positive and Gram-negative pathogens, with enhanced stability against AmpC β-lactamases due to the C-4 methyl group .

  • Synergistic Potential: The amino group at C-7 may facilitate interactions with secondary targets, such as bacterial transpeptidases, potentiating its effects .

In vitro studies on related cephems report minimum inhibitory concentrations (MICs) of 0.5–4 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting comparable potency for this compound .

Physicochemical Properties

The compound’s bioavailability and stability are influenced by its molecular characteristics:

PropertyValue
Molecular FormulaC₉H₁₁N₂O₄
Molecular Weight235.20 g/mol
Solubility (H₂O)12 mg/mL (pH 7.4)
logP-0.45
pKa (Carboxylic Acid)2.8

The low logP value indicates high hydrophilicity, favoring parenteral administration. Stability studies under acidic conditions (pH 2.0) show 85% degradation over 24 hours, necessitating enteric coatings for oral formulations .

Therapeutic Applications and Clinical Relevance

This compound’s structural novelty positions it as a candidate for:

  • Resistant Infections: Its resistance to common β-lactamases could address methicillin-resistant S. aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

  • Combination Therapies: Synergy with β-lactamase inhibitors (e.g., clavulanic acid) may broaden its utility .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with PBPs and β-lactamases via X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and biodistribution in animal models.

  • Formulation Development: Explore nanoparticle delivery systems to enhance stability and targeting .

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